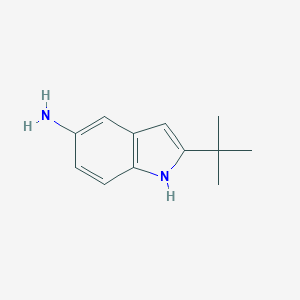

2-tert-butyl-1H-indol-5-amine

描述

2-tert-butyl-1H-indol-5-amine is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. The structure of this compound consists of an indole core with a tert-butyl group at the second position and an amine group at the fifth position. This compound is of interest due to its potential biological activities and applications in various fields of research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1H-indol-5-amine typically involves the construction of the indole core followed by the introduction of the tert-butyl and amine groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The amine group can be introduced through nitration followed by reduction or via direct amination using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by sequential introduction of the tert-butyl and amine groups. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

2-tert-butyl-1H-indol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro or carbonyl groups to amines or alcohols, respectively.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 7, using reagents such as halogens, sulfonyl chlorides, or alkylating agents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst. Sulfonylation can be performed using sulfonyl chlorides and a base such as pyridine.

Major Products

Oxidation: Indole-quinones or other oxidized derivatives.

Reduction: Corresponding amines or alcohols.

Substitution: Halogenated, sulfonylated, or alkylated indole derivatives.

科学研究应用

Scientific Research Applications

2-tert-butyl-1H-indol-5-amine has been investigated for various applications across multiple fields:

Chemistry

- Building Block for Synthesis: It serves as a precursor for synthesizing more complex indole derivatives and heterocyclic compounds, which are essential in drug development and material science.

Biology

- Antimicrobial Activity: Studies have shown that this compound exhibits potent antibacterial activity against resistant strains like MRSA, making it a candidate for new antibiotic therapies.

- Anti-inflammatory Properties: Research indicates its potential to modulate inflammatory pathways, which could lead to treatments for inflammatory diseases.

- Anticancer Properties: Its interactions with cellular targets suggest potential applications in cancer therapy.

Medicine

- Drug Development: The compound is being explored as a lead compound for designing novel therapeutic agents targeting specific biological pathways, particularly in neurology and oncology.

Material Science

- Functional Materials: Investigations into its properties may lead to applications in organic electronics and the development of new dyes or pigments.

Antimicrobial Studies

Recent research demonstrated that this compound exhibited significant antibacterial activity against MRSA with a minimum inhibitory concentration (MIC) lower than many standard antibiotics. This positions it as a promising candidate for developing treatments for resistant bacterial infections.

Cytotoxicity Evaluation

Studies evaluating the cytotoxic effects of this compound on various cancer cell lines have shown promising results, indicating its potential as an anticancer agent.

Mechanistic Insights

Ongoing research is exploring the binding affinity of this compound towards neurotransmitter receptors, which could reveal potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease.

作用机制

The mechanism of action of 2-tert-butyl-1H-indol-5-amine depends on its specific biological target. In general, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

相似化合物的比较

Similar Compounds

2-tert-butyl-1H-indole: Lacks the amine group at the fifth position, which may result in different biological activities and chemical reactivity.

1H-indol-5-amine: Lacks the tert-butyl group at the second position, which may affect its solubility, stability, and interaction with biological targets.

2-methyl-1H-indol-5-amine: Has a methyl group instead of a tert-butyl group, which may influence its steric and electronic properties.

Uniqueness

2-tert-butyl-1H-indol-5-amine is unique due to the presence of both the tert-butyl and amine groups, which can confer distinct chemical and biological properties. The tert-butyl group can enhance the compound’s lipophilicity and stability, while the amine group can participate in hydrogen bonding and other interactions with biological targets.

生物活性

2-tert-butyl-1H-indol-5-amine is a derivative of indole, a significant structural motif in many biologically active compounds. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both a tert-butyl group and an amino group enhances its chemical reactivity and biological interactions, making it a valuable candidate for further research and development.

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

- Structure : The compound features a bulky tert-butyl group at the second position and an amino group at the fifth position of the indole ring. This unique configuration influences its lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Antimicrobial Activity :

- Anticancer Properties :

-

Anti-inflammatory Effects :

- The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators.

Biological Activity Summary Table

Case Studies and Research Findings

-

Antimicrobial Studies :

- A recent study demonstrated that this compound exhibited potent antibacterial activity against MRSA with a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics . This positions it as a promising candidate for developing new treatments for resistant bacterial infections.

- Cytotoxicity Evaluation :

-

Mechanistic Insights :

- Molecular docking studies have suggested that the compound may interact with key proteins involved in bacterial stress responses, enhancing our understanding of its antibacterial mechanisms . Additionally, ongoing research is exploring its binding affinity to neurotransmitter receptors, which could reveal potential applications in treating neurological disorders.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-tert-butyl-1H-indol-5-amine in laboratory settings?

Researchers must wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods or gloveboxes when handling volatile intermediates. Waste should be segregated and disposed via certified chemical waste management services. These protocols align with GHS hazard classifications for acute toxicity (Category 4) and ensure compliance with safety standards like EU Regulation 1272/2008 .

Q. What synthetic routes are effective for producing this compound?

A common approach involves Friedel-Crafts alkylation of indole derivatives with tert-butyl halides, followed by nitration and reduction to introduce the amine group. For example, tert-butyl groups can be introduced using AlCl₃ as a catalyst under anhydrous conditions at 0–5°C. Subsequent purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .

Q. Which analytical techniques are optimal for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl at C2, amine at C5) via characteristic shifts (e.g., tert-butyl δ ~1.3 ppm in ¹H NMR).

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 217.2).

- FT-IR : Identifies N-H stretches (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound derivatives?

Contradictions may arise from variations in assay conditions (e.g., receptor isoform specificity, cell lines). Systematic replication under controlled parameters (e.g., pH, temperature) and meta-analysis of binding affinity (Ki) datasets are critical. Cross-validation using orthogonal assays (e.g., functional cAMP vs. radioligand binding) can clarify discrepancies .

Q. What role does the tert-butyl group play in the compound’s receptor binding affinity?

The tert-butyl group enhances lipophilicity (logP ~3.2), improving membrane permeability. However, steric hindrance may reduce binding to flat aromatic pockets (e.g., serotonin receptors). Computational docking studies (e.g., AutoDock Vina) suggest that bulky substituents favor allosteric modulation over orthosteric binding .

Q. What impurities are typically observed during synthesis, and how are they mitigated?

Common impurities include:

- Unreacted tert-butyl halides : Removed via aqueous extraction (NaHCO₃ wash).

- Nitro intermediates : Reduced incompletely; monitored by TLC (Rf ~0.5 in 7:3 hexane/EtOAc).

- Oxidation byproducts (e.g., nitroso compounds) : Minimized using inert atmospheres (N₂/Ar) and antioxidants like BHT .

Q. Methodological Considerations

Q. How should researchers design dose-response studies for this compound in vitro?

Use a logarithmic concentration range (1 nM–100 µM) to capture EC₅₀/IC₅₀ values. Include positive controls (e.g., serotonin for 5-HT receptor assays) and vehicle controls (DMSO <0.1%). Triplicate measurements and nonlinear regression analysis (GraphPad Prism) ensure reproducibility .

Q. What computational tools are suitable for predicting the metabolic stability of this compound?

Software like Schrödinger’s ADMET Predictor or SwissADME can estimate cytochrome P450 metabolism sites. The tert-butyl group is metabolically inert, but the indole ring may undergo hydroxylation at C4/C6, as predicted by MetaSite .

属性

IUPAC Name |

2-tert-butyl-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUZLTGNTQQVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941151 | |

| Record name | 2-tert-Butyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194242-23-4, 682357-49-9 | |

| Record name | 2-tert-Butyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 682357-49-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。